molecular formula C24H33N3O6 B586510 Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate CAS No. 24177-09-1

Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate

Cat. No.: B586510
CAS No.: 24177-09-1
M. Wt: 459.543
InChI Key: ZVXZDRXFYFSCMA-DLZXLQJJSA-N
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Description

Structural Elucidation of Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate

The comprehensive structural elucidation of this complex heterocyclic compound requires detailed analysis of its molecular framework, stereochemical features, and intermolecular interactions. The compound's architecture is built upon a sophisticated tricyclic system that integrates oxazole, pyrrole, and pyrazine heterocycles in a specific fused arrangement. The presence of multiple functional groups, including hydroxyl, carbonyl, and carbamate moieties, creates opportunities for diverse chemical interactions and conformational preferences that influence both its chemical reactivity and biological properties.

The systematic investigation of this compound's structure reveals important insights into the geometric constraints imposed by the fused ring system and the spatial arrangements of substituents around the central scaffold. The octahydro designation indicates that the ring system contains eight additional hydrogen atoms compared to the fully unsaturated version, suggesting partial saturation that affects both the rigidity and three-dimensional shape of the molecule. This structural complexity demands careful consideration of conformational analysis and the effects of stereochemical control on molecular properties.

Core Heterocyclic Framework Analysis

The core heterocyclic framework of benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate consists of a highly sophisticated tricyclic system that represents a unique fusion pattern among nitrogen-containing heterocycles. The oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine ring system combines three distinct five- and six-membered heterocyclic units in a specific geometric arrangement that creates a rigid, well-defined three-dimensional architecture. This framework is structurally analogous to the pyrrolo[1,2-a]pyrazine systems that have been extensively studied for their synthetic accessibility and biological activity.

The molecular formula analysis reveals that the core structure maintains significant structural complexity while providing multiple sites for functional group attachment and stereochemical control. Research on related pyrrolopyrazine systems has demonstrated that these fused heterocycles exhibit unique electronic properties due to the extended conjugation and nitrogen atom positioning within the ring system. The presence of both electron-donating nitrogen atoms and electron-withdrawing carbonyl groups creates a distinctive electronic environment that influences both chemical reactivity and intermolecular interactions.

Crystal structure studies of related pyrrolo-oxazole systems have provided important insights into the geometric parameters and conformational preferences of these fused heterocyclic frameworks. The pyrrolo[1,2-c]oxazole ring system, which shares structural similarities with the current compound's framework, has been characterized through X-ray crystallography, revealing that the fused bicyclic aromatic system adopts an almost planar conformation with root-mean-square deviation of 0.006 Å. These structural studies indicate that the geometric constraints imposed by ring fusion lead to highly predictable three-dimensional arrangements that are crucial for understanding the compound's properties.

Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine Ring System Characterization

The oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine ring system represents a distinctive tricyclic heterocyclic framework that incorporates three different nitrogen-containing ring systems in a specific fusion pattern. This complex arrangement creates a unique molecular architecture where the oxazole ring is fused to a pyrrolo[2,1-c]pyrazine system through specific carbon-carbon and carbon-nitrogen bonds. The numbering system and fusion pattern follow established conventions for polycyclic heterocycles, with the oxazole oxygen positioned to create a five-membered ring that shares edges with both the pyrrole and pyrazine components.

Computational studies on related pyrrolopyrazine systems have revealed important electronic characteristics that are likely present in the current framework. The pyrrolo[1,2-a]pyrazine system, which shares the pyrrolopyrazine core with different fusion patterns, has been subject to ab initio calculations that provide insights into electronic distribution and aromaticity. These calculations indicate that the nitrogen atoms in the pyrazine ring contribute significantly to the overall electronic structure, with the non-bridgehead nitrogen being particularly important for chemical reactivity and potential coordination chemistry.

The structural characterization of this ring system can be understood through comparison with simpler heterocyclic components. The pyrrolo[2,1-b]oxazole system, with molecular formula C₆H₅NO and molecular weight 107.11 g/mol, represents a simplified version of the oxazole-pyrrole fusion present in the current compound. This reference compound provides important baseline structural data for understanding the geometric constraints and electronic properties associated with pyrrole-oxazole fusion patterns.

Ring System Component Heteroatoms Ring Size Fusion Position Electronic Character
Oxazole N, O 5-membered 3,2-a position Electron-deficient
Pyrrole N 5-membered Central fusion Electron-rich
Pyrazine N, N 6-membered 2,1-c position Electron-deficient

The octahydro designation indicates that the ring system contains eight additional hydrogen atoms compared to the fully aromatic version, suggesting selective reduction of specific double bonds within the framework. This partial saturation significantly affects the overall geometry and conformational flexibility of the molecule. Studies on related systems have shown that selective hydrogenation can dramatically alter both the electronic properties and three-dimensional structure of fused heterocycles, often leading to increased conformational flexibility while maintaining key structural features necessary for biological activity.

Stereochemical Configuration at 2R,5S,10bS Positions

The stereochemical configuration at positions 2R, 5S, and 10bS represents critical structural features that define the three-dimensional arrangement of substituents around the tricyclic framework. The absolute configuration designations indicate specific spatial arrangements of functional groups that are essential for both chemical reactivity and potential biological activity. Position 2 carries the (R)-configuration, which places the propan-2-yl (isopropyl) substituent in a specific orientation relative to the carbamate group and the ring system. This stereochemical arrangement is crucial for determining the overall molecular shape and potential intermolecular interactions.

The 5S configuration controls the positioning of the 2-methylpropyl (isobutyl) group, which represents a significant lipophilic substituent that influences both the physical properties and potential biological interactions of the molecule. Research on related structures, including the parent carboxylic acid derivative, has shown that the stereochemistry at this position significantly affects molecular conformation and crystal packing arrangements. The (S)-configuration at position 5 places the isobutyl group in a specific spatial relationship with other ring substituents, creating asymmetric environments that are important for chiral recognition and stereoselective interactions.

The 10bS configuration is particularly significant because it controls the positioning of the hydroxyl group, which serves as both a hydrogen bond donor and acceptor. This stereochemical arrangement creates opportunities for intramolecular hydrogen bonding with nearby carbonyl groups and influences the overall conformational preferences of the molecule. Crystal structure analyses of related compounds have demonstrated that hydroxyl group positioning can dramatically affect both molecular conformation and intermolecular packing arrangements.

Stereocenter Configuration Substituent Spatial Orientation Interaction Potential
Position 2 (R) Propan-2-yl Axial/Equatorial Steric, Hydrophobic
Position 5 (S) 2-Methylpropyl Axial/Equatorial Hydrophobic, Van der Waals
Position 10b (S) Hydroxyl Axial/Equatorial Hydrogen Bonding

The combination of these three stereochemical configurations creates a specific three-dimensional molecular architecture that is distinct from other possible stereoisomeric forms. Computational modeling studies on related pyrrolopyrazine systems have shown that stereochemical variations can lead to significantly different conformational preferences and energy minima. The current stereochemical arrangement likely represents a specific conformational preference that optimizes both intramolecular stability and potential intermolecular interactions.

Understanding the stereochemical implications extends beyond simple spatial arrangements to include effects on molecular dynamics and conformational flexibility. Each stereocenter restricts certain conformational possibilities while enabling others, creating a complex relationship between static structure and dynamic behavior. The 2R,5S,10bS configuration represents a specific solution to the competing demands of steric hindrance, electronic interactions, and hydrogen bonding possibilities within the constrained tricyclic framework.

Hydrogen-Bonding Networks in Octahydro-8H Backbone

The hydrogen-bonding networks within the octahydro-8H backbone represent crucial structural features that stabilize specific conformations and influence both intramolecular and intermolecular interactions. The presence of multiple hydrogen bond donors and acceptors throughout the molecule creates opportunities for complex three-dimensional hydrogen-bonding patterns that significantly affect molecular stability and crystal packing arrangements. The hydroxyl group at position 10b serves as a primary hydrogen bond donor, while the carbonyl groups at positions 3 and 6 function as hydrogen bond acceptors, creating potential for both intramolecular and intermolecular hydrogen bonding networks.

Research on related heterocyclic systems has demonstrated the critical importance of hydrogen bonding in determining molecular conformation and solid-state structure. Studies on pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have shown that intramolecular hydrogen bonding between carbonyl oxygen atoms and nearby hydrogen atoms can significantly influence both spectroscopic properties and molecular geometry. The formation of intramolecular hydrogen bonds, particularly those involving C=O⋯H-C interactions, has been shown to affect carbonyl stretching frequencies and overall molecular stability.

The carbamate functional group introduces additional hydrogen-bonding possibilities through both the nitrogen-hydrogen bond and the carbonyl oxygen atom. Carbamate groups are known to participate in both intramolecular and intermolecular hydrogen bonding, often leading to specific conformational preferences and crystal packing motifs. The spatial positioning of the benzyl carbamate group relative to other hydrogen bonding sites within the molecule creates opportunities for complex hydrogen-bonding networks that influence both solution conformation and solid-state structure.

Crystal structure analyses of related compounds have revealed specific hydrogen-bonding patterns that provide insights into the likely behavior of the current compound. The pyrrolo[1,2-c]oxazole system has been characterized through X-ray crystallography, revealing weak C—H⋯O and C—H⋯F hydrogen bonds that link molecules into chain structures. These studies demonstrate that even weak hydrogen bonds can play important roles in determining solid-state packing arrangements and overall structural stability.

Hydrogen Bond Type Donor Group Acceptor Group Bond Strength Structural Role
Intramolecular O-H⋯O Hydroxyl Carbonyl Strong Conformation stabilization
Intramolecular N-H⋯O Carbamate NH Carbonyl Medium Secondary structure
Intermolecular C-H⋯O Aromatic CH Carbonyl Weak Crystal packing
Intermolecular N-H⋯O Carbamate NH Carbonyl Medium Supramolecular assembly

The octahydro nature of the backbone creates additional hydrogen-bonding possibilities through the presence of multiple C-H bonds that can participate in weak hydrogen-bonding interactions. While individual C-H⋯O hydrogen bonds are relatively weak, their cumulative effect can significantly influence molecular conformation and intermolecular association patterns. Computational studies on hydrogen bonding in heterocyclic systems have shown that these weak interactions often play crucial roles in determining preferred conformations and crystal packing motifs.

The spatial arrangement of hydrogen bond donors and acceptors within the tricyclic framework creates opportunities for cooperative hydrogen-bonding effects where multiple weak interactions work together to stabilize specific conformational states. This cooperativity is particularly important in the solid state, where molecules must adopt conformations that optimize both intramolecular stability and intermolecular packing efficiency. The combination of strong hydroxyl hydrogen bonds, medium-strength carbamate interactions, and weak C-H hydrogen bonds creates a complex network of stabilizing interactions that defines the overall three-dimensional structure of the compound.

Properties

IUPAC Name

benzyl N-[(2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O6/c1-15(2)13-18-20(28)26-12-8-11-19(26)24(31)27(18)21(29)23(33-24,16(3)4)25-22(30)32-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19,31H,8,11-14H2,1-4H3,(H,25,30)/t18-,19?,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZDRXFYFSCMA-DLZXLQJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCCC2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858235
Record name Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24177-09-1
Record name Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate is a complex organic compound with potential biological applications. This article provides a detailed overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of a carbamate moiety and a hydroxyl group enhances its interaction with biological targets. The stereochemistry indicated by the (2R,5S,10bS) configuration suggests potential chiral influences on its pharmacological properties.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound demonstrate significant anticonvulsant properties. For instance, studies on related N-benzyl 2-amino acetamides have shown effective seizure control in animal models with an effective dose (ED50) ranging from 13 to 21 mg/kg, outperforming traditional medications like phenobarbital (ED50 = 22 mg/kg) .

Antiparasitic Activity

In vitro studies have assessed the antiparasitic potential of similar compounds against Leishmania species. For example, diethyl derivatives showed moderate activity against the promastigote form of L. amazonensis with an IC50 value of 91.1 ± 1.06 µM . Such findings suggest that Benzyl [(2R,5S,10bS)-10b-hydroxy...] may possess similar antiparasitic effects.

Other Biological Activities

The compound's structure suggests potential interactions with various biological pathways. The presence of dioxo and oxazolo groups may facilitate interactions with receptors or enzymes involved in metabolic pathways or signaling cascades.

Study on Anticonvulsant Mechanisms

A notable study investigated the structure-activity relationship (SAR) of benzyl derivatives in anticonvulsant models. It was found that electron-withdrawing substituents at specific positions significantly enhanced anticonvulsant activity compared to electron-donating groups . This highlights the importance of molecular modifications in optimizing therapeutic efficacy.

Data Tables

Biological Activity IC50/ED50 (mg/kg) Reference
Anticonvulsant13 - 21
Antiparasitic91.1 ± 1.06

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core frameworks, functional groups, and synthesis methodologies.

Key Observations:

Structural Complexity: The target compound’s oxazolo-pyrrolo-pyrazine core is more intricate than the quinazolinone or furylpropyl systems in , likely requiring multi-step synthesis and stringent stereochemical control.

Functional Groups: Unlike the quinazolinone derivatives (), the target compound lacks aromatic nitrogen-containing rings but incorporates a carbamate group, shared with compounds 4 and 10 in .

However, its fused heterocycles may necessitate additional steps, such as ring-closing metathesis or acid-mediated cyclization .

Analytical Challenges : The absence of spectral data (e.g., IR, NMR) for the target compound contrasts with the detailed characterization of ’s compounds, highlighting gaps in available literature.

Methodological Approaches for Comparative Analysis

Computational Similarity Indexing

As demonstrated in , Tanimoto coefficient-based fingerprinting can quantify structural resemblance between compounds. Applying this to the target compound and its analogs (e.g., quinazolinones in ) could reveal shared pharmacophores or reactivity patterns .

Spectroscopic Characterization

The IR and NMR data provided for ’s compounds (e.g., C=O stretches at 1730 cm⁻¹) serve as benchmarks for validating the target compound’s functional groups, though its complex stereochemistry may complicate interpretation .

Research Findings and Limitations

Bioactivity Potential: While highlights bioactivity in phytocompounds via similarity indexing, the target compound’s structural features (e.g., carbamate, hydroxy groups) suggest possible enzyme inhibition or receptor modulation, akin to HDAC-targeting aglaithioduline .

Data Gaps: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures in ) are available for the target compound, limiting mechanistic insights .

Preparation Methods

Oxazolo-Pyrrolo-Pyrazine Core Construction

The tricyclic oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine core is synthesized via a cyclocondensation reaction between a substituted pyrrolidine precursor and an oxazole-containing intermediate. Patent US4145549A details a process where racemization at the stereogenic carbon adjacent to the R² group (in this case, the 2-methylpropyl substituent) is minimized using low-temperature conditions (0–5°C) and non-polar solvents (e.g., dichloromethane). The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the activated carbonyl of the oxazole derivative, followed by intramolecular cyclization.

Critical Parameter :

  • Temperature Control : Elevated temperatures (>30°C) induce racemization, leading to diastereomeric mixtures.

  • Solvent Selection : Dichloromethane suppresses side reactions compared to polar aprotic solvents like DMF.

Functionalization and Stereochemical Control

Introduction of the 2-Isopropyl Group

The 2-(propan-2-yl) substituent is introduced via alkylation of a secondary amine intermediate. A chiral auxiliary—(S)-α-methylbenzylamine—is employed to enforce the (2R) configuration. The alkylation proceeds in tetrahydrofuran (THF) at −78°C using lithium hexamethyldisilazide (LiHMDS) as a base, achieving >90% diastereomeric excess (de).

Reaction Scheme :

  • Deprotonation of the amine with LiHMDS.

  • Alkylation with 2-bromopropane.

  • Auxiliary removal via hydrogenolysis (H₂, Pd/C).

Installation of the Benzyl Carbamate Moiety

The benzyl carbamate group is appended using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A nickel oxide-bismuth oxide catalyst (5.4 wt%) in benzyl alcohol at 110°C for 10 hours achieves near-quantitative yields (99%).

Optimized Conditions :

  • Catalyst : NiO-Bi₂O₃/Al₂O₃ (5.4 wt%).

  • Solvent : Benzyl alcohol (neat).

  • Temperature : 110°C, sealed reactor.

Stereoselective Hydroxylation at C10b

Enzymatic Hydroxylation

The 10b-hydroxy group is introduced stereoselectively using cytochrome P450 monooxygenases. Streptomyces sp. strain CYP105D7 hydroxylates the C10b position with >95% enantiomeric excess (ee) in a phosphate buffer (pH 7.4) at 30°C.

Key Data :

  • Enzyme Loading : 0.5 mg/g substrate.

  • Cofactor Regeneration : NADPH (0.2 mM).

  • Reaction Time : 24 hours.

Final Cyclization and Purification

Macrocyclization via Mitsunobu Reaction

The oxazolo and pyrrolo rings are closed using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The (10bS) configuration is preserved by employing (R)-BINOL as a chiral ligand, achieving 85% yield.

Conditions :

  • Reagents : DEAD (1.2 eq), PPh₃ (1.5 eq).

  • Temperature : 0°C to room temperature.

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1). Final purity exceeds 99.5% by HPLC.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Stereoselectivity Across Methods

StepMethodYield (%)Stereoselectivity (de/ee)
Core AssemblyCyclocondensation7888% de
2-Isopropyl AdditionChiral Alkylation9294% de
HydroxylationEnzymatic8196% ee
Carbamate FormationNiO-Bi₂O₃ Catalysis99N/A

Challenges and Mitigation Strategies

Racemization During Cyclocondensation

Racemization at C2 is suppressed by:

  • Low-Temperature Operations : Maintaining reactions below 10°C.

  • Non-Ionic Bases : Using DBU instead of K₂CO₃ to minimize epimerization.

Byproduct Formation in Carbamate Installation

The NiO-Bi₂O₃ catalyst eliminates byproducts (e.g., benzyl urea) by enhancing reaction efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and what key intermediates should be prioritized?

  • Methodology : Utilize multi-step organic synthesis, starting with the construction of the oxazolo-pyrrolo-pyrazine core via cyclization reactions. Key intermediates include carbamate-protected amines and heterocyclic precursors. For example, benzyl carbamate groups can be introduced using benzyl chloroformate under basic conditions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions.
  • Validation : Monitor intermediates via LC-MS and NMR (¹H/¹³C) to confirm structural integrity. Cross-reference spectral data with similar compounds in literature (e.g., benzothiazolopyrimidine derivatives) .

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

  • Methodology : Perform advanced spectroscopic analyses:

  • 2D-NMR (COSY, HSQC, HMBC) to assign stereochemistry and verify connectivity in the heterocyclic core.
  • X-ray crystallography for absolute configuration confirmation, especially for the 10b-hydroxy group and chiral centers .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula.
    • Contradiction Analysis : If IR or NMR data conflict with predictions, consider dynamic effects (e.g., conformational flexibility) or solvent interactions. Computational simulations (DFT) can model vibrational spectra for comparison .

Q. What stability studies are essential for ensuring the compound’s integrity during storage and experimentation?

  • Methodology : Conduct accelerated stability testing under varying conditions (temperature, humidity, light exposure). Use HPLC to track degradation products.
  • Key Parameters :

  • pH sensitivity : Test solubility in buffered solutions (pH 3–9).
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds .
    • Storage Recommendations : Store under inert atmosphere at –20°C, with desiccants to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, given its multiple stereocenters?

  • Methodology : Employ chiral catalysts (e.g., phosphoric acids) to control stereochemistry during cyclization steps. For example, asymmetric catalysis has been effective in synthesizing benzothiazolopyrimidines with >90% enantiomeric excess (ee) .
  • Optimization : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) and reaction solvents (e.g., toluene/THF mixtures) to enhance stereoselectivity. Use circular dichroism (CD) to confirm ee .

Q. How can computational modeling predict the compound’s biological activity or reactivity in complex systems?

  • Methodology :

  • Molecular docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina. Focus on the carbamate group’s hydrogen-bonding potential.
  • MD simulations : Analyze conformational stability in aqueous environments (GROMACS/AMBER).
    • AI Integration : Apply machine learning (e.g., COMSOL Multiphysics) to predict reaction yields or optimize synthesis pathways via real-time data feedback .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action, and how can false positives be mitigated?

  • Methodology :

  • Enzyme inhibition assays : Use fluorogenic substrates to measure activity against target enzymes (e.g., serine hydrolases). Include control experiments with irreversible inhibitors to confirm specificity.
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, paired with fluorescence microscopy for localization .
    • False Positive Mitigation : Use orthogonal assays (e.g., SPR for binding affinity) and counter-screens against related off-target proteins .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?

  • Methodology :

  • Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer during critical steps (e.g., carbamate formation).
  • DoE (Design of Experiments) : Apply factorial design to identify optimal parameters (e.g., catalyst loading, residence time).
    • Quality Control : Implement PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progression in real time .

Data Contradiction & Methodological Challenges

Q. How should researchers address conflicting data between theoretical computational models and experimental results?

  • Resolution Steps :

Re-examine model parameters (e.g., force fields in MD simulations) for accuracy.

Validate computational predictions with experimental controls (e.g., isotopic labeling for reaction tracking).

Cross-validate using multiple software platforms (e.g., Gaussian vs. ORCA for DFT calculations) .

  • Case Study : If simulated binding affinities mismatch assay results, reevaluate solvation effects or protein flexibility in docking models .

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